
Amino-ethyl-SS-PEG3-NHBoc
Overview
Description
Amino-ethyl-SS-PEG3-NHBoc is a cleavable 3 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It contains a terminal amino group and a Boc-protected amino group linked through a linear PEG chain .
Synthesis Analysis
This compound is used in the synthesis of antibody-drug conjugates (ADCs) . The ADCs are comprised of an antibody to which an ADC cytotoxin is attached through an ADC linker .Molecular Structure Analysis
The molecular weight of this compound is 384.55 . Its formula is C15H32N2O5S2 . The InChI key is BFVUUEPIJZMMKP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 384.56 . It appears as a pale-yellow to yellow-brown liquid .Scientific Research Applications
Biocompatible and Bioreducible Micelles for Drug Delivery : A study by Lu et al. (2015) discusses the development of biocompatible and bioreducible α-amino acid-based poly(disulfide urethane) micelles. These micelles are used for triggered intracellular doxorubicin release, showing potential for anticancer drug delivery.
Dual-Bioresponsive Polymersomes for Protein Delivery : The research by Zhang et al. (2012) focuses on pH and reduction dual-bioresponsive nanosized polymersomes. These polymersomes are used for encapsulating and releasing proteins in a controlled manner, indicating their potential in drug delivery systems.
Self-Assembled Silk Sericin Nanoparticles : Cho et al. (2003) investigated the use of silk sericin, reacted with activated poly(ethylene glycol), to create self-assembled nanoparticles. These nanoparticles, detailed in their study, suggest applications in drug delivery and other biomedical areas due to their unique properties.
Chemistry for Peptide and Protein PEGylation : Roberts et al. (2002) provide an extensive overview of poly(ethylene glycol) (PEG) in the covalent modification of biological macromolecules, particularly peptides and proteins. Their research highlights the importance of PEGylation in improving the stability and efficacy of therapeutic proteins and peptides.
New Active Poly(ethylene glycol) Derivative for Amino Coupling : A study by Pasut et al. (2007) discusses the synthesis and characterization of a new active poly(ethylene glycol) derivative. This derivative shows potential for selective protein conjugation, leading to less heterogeneous PEG-protein conjugates.
Synthesis and Characterization of Macroinitiator-Amino Terminated PEG : Wang et al. (2004) explored the synthesis of macroinitiator-amino terminated poly(ethylene glycol) and its applications in creating block copolymers. Their findings suggest its utility in developing novel polymer architectures for biomedical applications.
Mechanism of Action
Target of Action
Amino-ethyl-SS-PEG3-NHBoc is a chemical compound that is commonly used in bioconjugation and drug delivery applications . The primary target of this compound is the molecule to which it is attached. The aminoethyl functional group in this compound can be used to facilitate the attachment of the linker molecule to a target molecule through amide bond formation .
Mode of Action
The mode of action of this compound involves its interaction with its target molecule. The compound contains a disulfide linker, which can be used to introduce a reducible linkage between the target molecule and the PEG chain . This linkage can be cleaved under reducing conditions to release the target molecule .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the target molecule to which it is attachedThe cleavable disulfide bond allows for the controlled release of these entities in specific environments, such as within cells where reducing conditions are present .
Pharmacokinetics
As a pegylated linker, it is expected to enhance the solubility, stability, and bioavailability of the target molecule .
Result of Action
The result of the action of this compound is the controlled release of the target molecule or attached entity within specific environments. This can lead to enhanced efficacy of drug delivery systems and improved imaging in diagnostic applications .
Action Environment
The action of this compound is influenced by environmental factors, particularly the presence of reducing conditions. The disulfide bond in the linker is cleavable under reducing conditions, which are typically found within cells. This allows for the targeted release of the attached entity within the cellular environment .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Amino-ethyl-SS-PEG3-NHBoc plays a significant role in biochemical reactions, particularly in the formation of ADCs . The compound interacts with antibodies to form ADCs, which are comprised of an antibody attached to a cytotoxin through an ADC linker . The nature of these interactions involves the formation of covalent bonds between the this compound and the antibody, facilitating the attachment of the cytotoxin .
Cellular Effects
The effects of this compound on cells are primarily observed through its role in ADCs . The ADCs, which incorporate this compound, can influence cell function by targeting specific antigens on the cell surface . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role as a linker in ADCs . The compound facilitates the attachment of cytotoxic drugs to antibodies, allowing the drugs to be specifically delivered to target cells . This can result in changes in gene expression, enzyme inhibition or activation, and other cellular effects .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are primarily related to its role in the formation and stability of ADCs . Over time, the ADCs may undergo degradation, potentially influencing their long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models would be observed indirectly through the effects of the ADCs it helps form . Different dosages of the ADCs could result in varying effects, potentially including threshold effects or toxic effects at high doses .
Metabolic Pathways
Given its role in ADCs, it may interact with enzymes or cofactors involved in antibody metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely facilitated by its incorporation into ADCs . The ADCs, which include this compound, can be distributed throughout the body and transported into cells via endocytosis .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its incorporation into ADCs . The ADCs can be directed to specific compartments or organelles within the cell, depending on the properties of the antibody and the target antigen .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-(2-aminoethyldisulfanyl)ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2O5S2/c1-15(2,3)22-14(18)17-5-6-19-7-8-20-9-10-21-11-13-24-23-12-4-16/h4-13,16H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVUUEPIJZMMKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCSSCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


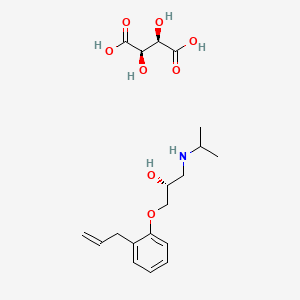

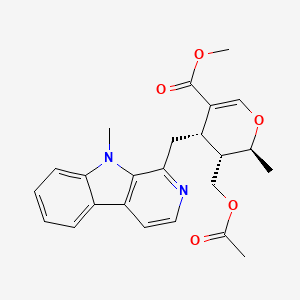

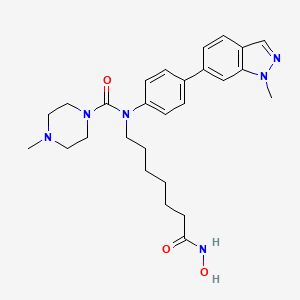


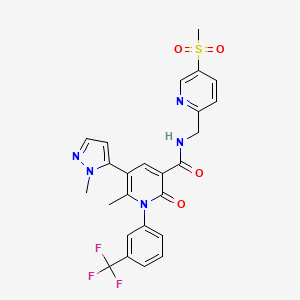
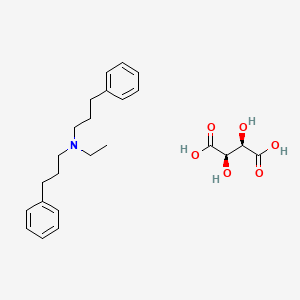
![1-[2-methoxy-4-[2-(trifluoromethyl)phenyl]phenyl]-2-oxo-N-pyrimidin-2-ylquinoline-6-sulfonamide](/img/structure/B605360.png)
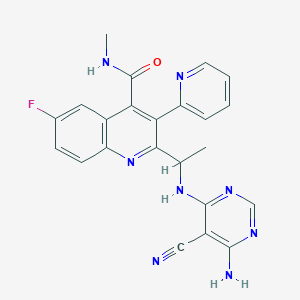

![(S)-3-Cyclopropyl-3-(3-((2-(5,5-dimethylcyclopent-1-en-1-yl)-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-4-yl)methoxy)phenyl)propanoic acid](/img/structure/B605367.png)

